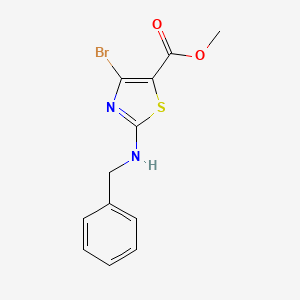

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate

Description

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate (CAS: 1000577-06-9) is a brominated thiazole derivative featuring a benzylamino substituent at position 2 and a methyl ester at position 3. Its InChIKey (YLFKTDNOBAIQDU-UHFFFAOYSA-N) confirms its unique stereoelectronic properties. The compound is commercially available from multiple suppliers, indicating its utility as a synthetic intermediate in pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C12H11BrN2O2S |

|---|---|

Molecular Weight |

327.20 g/mol |

IUPAC Name |

methyl 2-(benzylamino)-4-bromo-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H11BrN2O2S/c1-17-11(16)9-10(13)15-12(18-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15) |

InChI Key |

YLFKTDNOBAIQDU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Thiazole Formation

The synthesis often begins with commercially available thiazole derivatives or precursors such as 4-bromo-thiazole-5-carboxylate esters. The thiazole ring can be constructed via cyclization reactions involving α-haloketones and thioamides or by modification of existing thiazole compounds.

Introduction of the Benzylamino Group

The benzylamino substituent at the 2-position is typically introduced via nucleophilic substitution. This involves reacting a 2-halo-thiazole intermediate with benzylamine under mild to moderate heating conditions, often in polar aprotic solvents such as N,N-dimethylformamide (DMF). The reaction proceeds via displacement of the halogen by the benzylamine nucleophile.

Bromination at the 4-Position

The bromine atom at the 4-position can be introduced either by starting with a 4-bromo-thiazole derivative or by selective electrophilic bromination of the thiazole ring. Electrophilic bromination is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid over-bromination.

Esterification to Form the Methyl Ester

The carboxylate group at the 5-position is esterified to the methyl ester using methanol in the presence of acid catalysts such as sulfuric acid or by using methylating agents like methyl iodide with bases such as cesium carbonate or potassium carbonate in DMF. This step ensures the formation of the methyl ester functional group.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazole ring formation | α-haloketone + thioamide | 60–100 °C | Ethanol or DMF | 70–85 | Cyclization under acidic or neutral pH |

| Benzylamino substitution | Benzylamine, base (e.g., K2CO3) | 20–80 °C | DMF or DMSO | 75–90 | Nucleophilic substitution at 2-position |

| Bromination | NBS or Br2 | 0–25 °C | CH2Cl2 or AcOH | 80–95 | Electrophilic bromination, controlled temp |

| Esterification | Methanol + acid catalyst or MeI + base | 20–80 °C | Methanol or DMF | 85–97 | Methyl ester formation |

Representative Experimental Procedure

A typical synthesis might proceed as follows:

Preparation of 4-bromo-thiazole-5-carboxylate methyl ester: Starting from 4-bromo-2-nitrobenzoic acid methyl ester, reduction of the nitro group to an amino group is performed using iron powder in acetic acid under reflux, followed by cyclization to form the thiazole ring.

Introduction of benzylamino group: The 2-position halogenated thiazole ester is reacted with benzylamine in DMF at room temperature or slightly elevated temperature with potassium carbonate as base, yielding the benzylamino-substituted thiazole.

Purification: The crude product is purified by column chromatography using ethyl acetate/petroleum ether mixtures to afford the pure Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate.

Comparative Analysis with Related Compounds

| Compound | Key Substituents | Synthetic Complexity | Typical Yield (%) | Notes |

|---|---|---|---|---|

| This compound | Benzylamino (2), Bromo (4), Methyl ester (5) | Moderate | 75–90 | Multi-step synthesis, moderate scale |

| Methyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate | 5-Bromo-2-methylphenyl (2), Methyl ester (4) | Moderate | 70–85 | Similar thiazole core, different substituents |

Research Findings and Notes

The nucleophilic substitution step introducing the benzylamino group is critical and benefits from the use of polar aprotic solvents and mild bases to maximize yield and minimize side reactions.

Bromination must be carefully controlled to avoid polybromination or degradation of the thiazole ring.

Esterification using methyl iodide and cesium carbonate in DMF has been reported to give high yields (up to 97%) under mild conditions.

Purification by silica gel chromatography is effective for isolating the target compound with high purity.

The compound’s synthetic accessibility allows for further functionalization and exploration in medicinal chemistry and materials science.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Key Parameters | Yield Range (%) | Comments |

|---|---|---|---|---|---|

| 1 | Thiazole ring formation | α-haloketone + thioamide, acidic medium | 60–100 °C, ethanol/DMF | 70–85 | Core ring construction |

| 2 | Nucleophilic substitution | Benzylamine, K2CO3, DMF | 20–80 °C | 75–90 | Benzylamino group installation |

| 3 | Electrophilic bromination | NBS or Br2, CH2Cl2 or AcOH | 0–25 °C | 80–95 | Bromine introduction |

| 4 | Esterification | MeOH + acid catalyst or MeI + base | 20–80 °C | 85–97 | Methyl ester formation |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate has shown promising anticancer properties. Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against human glioblastoma and melanoma cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis at low concentrations (IC50 values ranging from 10 µM to 30 µM) .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that thiazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria, including resistant strains. For example, this compound exhibited noteworthy activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics .

Agrochemical Applications

2.1 Pesticidal Activity

Thiazole derivatives, including this compound, have been explored for their potential as agrochemicals. These compounds have been found to possess insecticidal and fungicidal properties, making them suitable candidates for developing new pesticides. Field studies have indicated that such compounds can effectively control pests while minimizing environmental impact .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G0/G1 phase. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study, various thiazole derivatives were synthesized and tested for antimicrobial activity against clinical isolates of bacteria. This compound exhibited superior activity compared to traditional antibiotics, suggesting its potential use in treating bacterial infections, especially those caused by resistant strains .

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues

Table 1: Structural and Physicochemical Comparison of Thiazole Derivatives

Key Observations :

Pyrimidine and Thiadiazole Analogues

Table 2: Comparison with Heterocyclic Derivatives

Key Observations :

- Pyrimidine derivatives (e.g., compound 11 in ) share functional groups (benzylamino, carboxylate) but differ in ring size and electronic properties.

- Thiadiazoles (e.g., compound 2c in ) exhibit higher melting points due to stronger intermolecular interactions (e.g., thiol groups) but lack the ester functionality critical for prodrug design .

Biological Activity

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including its mechanisms of action, efficacy against various cellular targets, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and features a thiazole ring, a bromine atom, and an amino group. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound may inhibit critical cellular pathways involved in cancer cell survival and proliferation:

- Inhibition of Mitotic Kinesins : Thiazole derivatives have been shown to inhibit kinesins such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

- Cell Cycle Disruption : The compound may induce cell cycle arrest by interfering with mitotic processes, similar to other thiazole-based compounds that affect Bcl-2 family proteins and induce apoptosis in cancer cells .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties:

- Bacterial Inhibition : Studies have reported that thiazole derivatives can exhibit antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

- Leishmanicidal Activity : Thiazole derivatives have shown potential leishmanicidal effects, impacting intracellular amastigotes with minimal toxicity to mammalian cells. This suggests a possible therapeutic application in treating leishmaniasis .

Case Study 1: Anticancer Efficacy

In a study examining the effects of thiazole derivatives on cancer cell lines, this compound was tested for its ability to induce apoptosis in human cancer cells. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole derivatives, including this compound. The compound was assessed against various bacterial strains using disk diffusion methods. Results showed a clear zone of inhibition against E. coli and Bacillus subtilis, supporting its potential as an antimicrobial agent.

Research Findings Summary Table

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis of thiazole derivatives often involves cyclization reactions. For example, thiazole-5-carboxylate analogs can be synthesized via Hantzsch thiazole synthesis, where α-bromo ketones or esters react with thioureas or thioamides . Optimization may include varying solvents (e.g., ethanol, DMF), catalysts (e.g., triethylamine), and temperature (80–120°C). Monitoring reaction progress via TLC and adjusting stoichiometry of reagents (e.g., benzylamine derivatives) can improve yields. Evidence from similar compounds suggests that bromination at the 4-position of the thiazole ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions .

Q. Q2. How should researchers characterize the purity and structural identity of this compound?

Answer: Standard characterization includes:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C12H10BrN3O2S) with <1 ppm error .

- NMR Spectroscopy: Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to verify benzylamino (–NH–CH2Ph), methyl ester (–COOCH3), and thiazole ring protons. Discrepancies in integration ratios may indicate impurities .

- Elemental Analysis: Compare experimental vs. calculated C/H/N percentages to validate purity. For example, deviations >0.3% suggest incomplete purification .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer: Contradictions (e.g., unexpected <sup>13</sup>C NMR shifts or HRMS adducts) may arise from tautomerism, residual solvents, or isotopic patterns. Strategies include:

- DEPT-135 NMR: Differentiate CH3, CH2, and quaternary carbons to confirm substituent positions .

- 2D NMR (COSY, HSQC): Map proton-proton and proton-carbon correlations, particularly for the thiazole ring and benzylamino group .

- Control Experiments: Repeat synthesis with deuterated reagents or alternative brominating agents to isolate artifacts .

Q. Q4. What methodologies are suitable for studying the compound’s reactivity in medicinal chemistry applications?

Answer: The bromine atom at the 4-position and the ester group offer sites for functionalization:

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to replace bromine with aryl/heteroaryl groups .

- Ester Hydrolysis: Convert the methyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for prodrug design .

- Benzylamino Modification: Reductive amination or acylation to explore structure-activity relationships (SAR) .

Q. Q5. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at 24/48/72 hours .

- Mass Spectrometry: Identify degradation products (e.g., hydrolysis of the ester to carboxylic acid) .

- Light/Temperature Sensitivity: Store samples under accelerated conditions (40°C, 75% RH) and assess crystallinity via XRPD .

Methodological Considerations for Data Validation

Q. Q6. What are common pitfalls in interpreting elemental analysis data, and how can they be mitigated?

Answer: Discrepancies between experimental and theoretical values (e.g., C 73.00% vs. 73.20%) may stem from:

- Incomplete Drying: Residual solvents (e.g., EtOAc, H2O) increase H% .

- Combustion Byproducts: Use high-purity oxygen and calibrated instruments to minimize carbon residue errors .

- Sample Homogeneity: Ensure fine powder consistency via mortar-pestle grinding.

Advanced Applications in Drug Discovery

Q. Q7. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

Answer:

- LogP Calculation: Use software like MarvinSuite or ACD/Labs to predict lipophilicity (critical for blood-brain barrier penetration) .

- Metabolite Prediction: Tools like GLORY or MetaSite identify likely oxidation sites (e.g., benzylamino group) .

- Docking Studies: Model interactions with target proteins (e.g., kinases) using AutoDock Vina, guided by similar thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.